Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
Description
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a rigid norbornane-like scaffold with a methyl ester group at position 3 and a hydrochloride salt. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing protease inhibitors and neurological therapeutics due to its constrained geometry and stereochemical versatility. Key physical data include:
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(4-5)9-7;/h5-7,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOUMXOQDPCHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88259-98-7 | |
| Record name | methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Substituted Esters
Key Insights :
- Ethyl vs. Methyl Esters : Ethyl derivatives (e.g., E66622) exhibit higher molecular weight and lipophilicity, enhancing membrane permeability in drug candidates.
- Positional Isomerism : The shift from C3 to C5 carboxylate (e.g., ) alters steric interactions, impacting binding affinity in enzyme inhibition.
Protected Derivatives and Functionalized Analogs
Key Insights :
Larger Bicyclic Systems
Key Insights :
Pharmacological Relevance
- Enzymatic Hydrolysis: Methyl esters (e.g., the main compound) are selectively hydrolyzed by lipases (e.g., Novozym 435) to yield carboxylic acids without deprotecting amines, crucial for prodrug activation.
- Antiviral Agents : Derivatives like (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate are intermediates in influenza treatments, leveraging rigid scaffolds for target binding.
Commercial Availability
Biological Activity
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (Me-ABCH) is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C8H13ClN2O2
- Molecular Weight : Approximately 192.65 g/mol
- Solubility : Soluble in water and polar organic solvents
- InChI Key : STJZJNMZEARKOJ-UHFFFAOYSA-N
Me-ABCH primarily exhibits its biological activity through the inhibition of acetylcholinesterase (AChE) . This inhibition occurs via competitive binding at the enzyme's active site, preventing the breakdown of acetylcholine, which leads to prolonged neurotransmitter action at synapses. The enhanced synaptic transmission can have significant implications for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders .
Enzyme Inhibition
The compound's ability to inhibit AChE positions it as a potential candidate for further research into cognitive enhancers or treatments for neurodegenerative diseases. The specific interactions between Me-ABCH and AChE have not been fully elucidated, but preliminary studies suggest that it may interact with key amino acid residues within the enzyme's active site .
Interaction Studies
Research indicates that Me-ABCH interacts with various biomolecules, which may contribute to its biological activity. The following table summarizes some related compounds and their properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate | Different bicyclic structure | Varying pharmacological profiles |
| 2-Methyl-2-azabicyclo[2.2.1]heptane | Methyl substitution on nitrogen | Altered biological activity |
| Methyl 3-pyrrolidinecarboxylate | Pyrrolidine ring instead of bicyclic | Different receptor interaction profiles |
The uniqueness of Me-ABCH lies in its specific inhibition mechanism and potential therapeutic applications targeting cholinergic systems .
Safety and Handling
Due to the limited research available, handling Me-ABCH should be approached with caution. Potential hazards associated with this compound are not fully characterized; therefore, standard laboratory safety protocols should be followed when working with it .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride?
The synthesis typically involves bicyclic scaffold formation via [2.2.1] ring closure, followed by carboxylation and hydrochlorination. Key intermediates include tert-butyl-protected derivatives (e.g., (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid), which are deprotected under acidic conditions to yield the final compound. Multi-step protocols often utilize reagents like hydroxylamine hydrochloride and pyrazolecarboxamidine hydrochloride for cycloaddition and functionalization .
Q. How is the structural integrity of this compound validated in research settings?
Structural confirmation relies on a combination of spectroscopic techniques:
- NMR : Assigns stereochemistry and verifies bicyclic ring conformation (e.g., coupling constants for axial/equatorial protons) .
- X-ray crystallography : Resolves absolute configuration using software like ORTEP-III, which generates thermal ellipsoid models .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. What analytical techniques ensure batch-to-batch purity and consistency?
Reverse-phase HPLC with UV detection is standard for assessing purity (>95%). Method development should optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column selection (C18 or chiral columns for enantiomeric resolution). LC-MS further validates molecular identity .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities during synthesis of the bicyclic core?
Enantiomeric purity is critical for pharmacological activity. Advanced approaches include:
- Chiral HPLC : Separates diastereomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- Asymmetric catalysis : Employs chiral ligands (e.g., BINOL derivatives) during ring-closing steps to bias stereochemistry .
- Crystallization-induced dynamic resolution : Leverages solubility differences between enantiomers in solvent mixtures .
Q. How can computational modeling predict the compound’s biological interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like proteases or GPCRs. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the carboxylate group). DFT calculations optimize scaffold geometry for target affinity .
Q. How are contradictions in spectroscopic data addressed between synthetic batches?
Discrepancies (e.g., shifted NMR peaks or unexpected MS fragments) require:
Q. What strategies mitigate side reactions during bicyclo[2.2.1]heptane ring formation?
Common side reactions include ring-opening or epimerization. Mitigation involves:
- Low-temperature conditions : Reduces thermal degradation during cyclization (-20°C to 0°C) .
- Protecting group optimization : tert-butoxycarbonyl (Boc) groups stabilize intermediates against nucleophilic attack .
- Catalytic additives : Scandium triflate or DMAP accelerates regioselective ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
